

Molecular weight of 4-Bromo-N-ethylbenzenesulfonamide

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Compound of Interest

Compound Name:	4-Bromo-N-ethylbenzenesulfonamide
Cat. No.:	B156159

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An In-depth Technical Guide to 4-Bromo-N-ethylbenzenesulfonamide

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and analytical characterization of **4-Bromo-N-ethylbenzenesulfonamide**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who are interested in the properties and applications of this compound.

Core Compound Data

4-Bromo-N-ethylbenzenesulfonamide is a halogenated aromatic sulfonamide. The quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ BrNO ₂ S	PubChem
Molecular Weight	264.14 g/mol	PubChem
CAS Number	1984-25-4	[1]
Canonical SMILES	CCN(S(=O)(=O)C1=CC=C(C=C1)Br)	N/A
InChI Key	NISFYSGJEGJHGM-UHFFFAOYSA-N	[2]

Note: Some properties are for structurally similar compounds and are provided for reference.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of benzenesulfonamide derivatives are crucial for reproducible research. The following protocols are based on established chemical principles and synthetic strategies for analogous compounds.

Synthesis of 4-Bromo-N-ethylbenzenesulfonamide

A common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine.

Materials:

- 4-Bromobenzenesulfonyl chloride
- Ethylamine
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve ethylamine in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
- Add an excess of saturated sodium bicarbonate solution to the flask.
- Slowly add a solution of 4-bromobenzenesulfonyl chloride in dichloromethane to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and continue stirring for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[\[3\]](#)
- Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
- Evaporate the solvent in vacuo to obtain the crude product.
- Purify the residue by column chromatography on silica gel to yield the pure **4-Bromo-N-ethylbenzenesulfonamide**.[\[3\]](#)

Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.[\[4\]](#)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl_3).
- ^1H NMR Analysis: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the ethyl group protons (a quartet and a triplet) and the aromatic protons on the bromophenyl ring (two doublets). The NH proton will likely appear as a triplet.[\[4\]](#)
- ^{13}C NMR Analysis: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.

2. Infrared (IR) Spectroscopy:

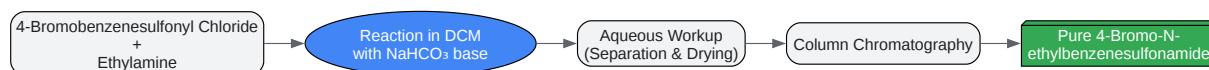
- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} .
- Expected Peaks: Look for characteristic absorption bands for the N-H stretch ($\sim 3250 \text{ cm}^{-1}$), the asymmetric and symmetric S=O stretches of the sulfonamide group ($\sim 1330 \text{ cm}^{-1}$ and $\sim 1160 \text{ cm}^{-1}$), and C-Br stretch ($\sim 750 \text{ cm}^{-1}$).[4]

3. Mass Spectrometry (MS):

- Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Analysis: Infuse the solution into an electrospray ionization (ESI) source of a mass spectrometer.
- Expected Result: In the positive ion mode, the mass spectrum should show a molecular ion peak $[\text{M}+\text{H}]^+$ with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for the isotopes).[4]

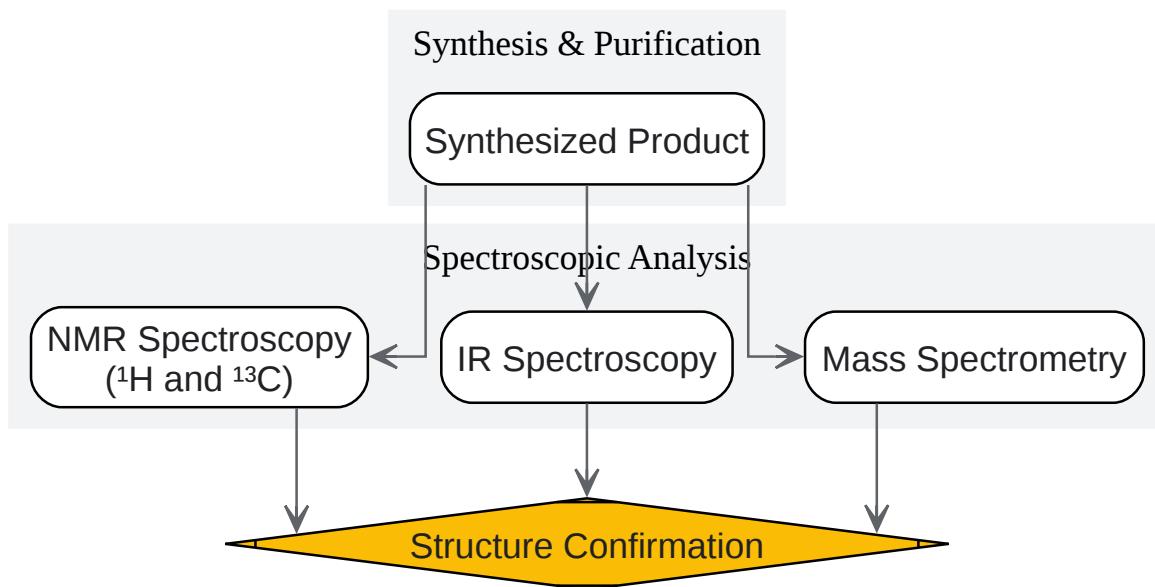
Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of **4-Bromo-N-ethylbenzenesulfonamide**.



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Caption: Synthetic workflow for **4-Bromo-N-ethylbenzenesulfonamide**.



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Caption: Analytical workflow for structural confirmation.

Potential Biological Activity

Sulfonamides are a well-known class of compounds with a wide range of biological activities, most notably as antimicrobial agents. While the specific biological profile of **4-Bromo-N-ethylbenzenesulfonamide** is not extensively documented in the provided search results, related compounds have been investigated for their potential as enzyme inhibitors or for their antibacterial and antifungal properties.^{[5][6][7]} The general mechanism of action for sulfonamide antibiotics involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. Further research would be necessary to determine if **4-Bromo-N-ethylbenzenesulfonamide** exhibits similar activity.

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